GNE-987

Description

BenchChem offers high-quality GNE-987 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GNE-987 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

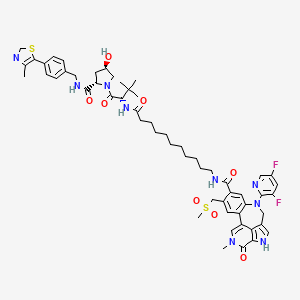

8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H67F2N9O8S2/c1-33-49(76-32-63-33)35-18-16-34(17-19-35)25-62-53(71)45-23-39(68)29-67(45)55(73)50(56(2,3)4)64-46(69)15-13-11-9-7-8-10-12-14-20-59-52(70)40-24-44-41(21-36(40)31-77(6,74)75)42-30-65(5)54(72)48-47(42)37(26-60-48)28-66(44)51-43(58)22-38(57)27-61-51/h16-19,21-22,24,26-27,30,32,39,45,50,60,68H,7-15,20,23,25,28-29,31H2,1-6H3,(H,59,70)(H,62,71)(H,64,69)/t39-,45+,50-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPSYVSGGUUAFN-GDNJTPAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H67F2N9O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1096.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GNE-987

Abstract

GNE-987 is a potent, picomolar-range heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is engineered to selectively induce the degradation of the Bromodomain and Extra-Terminal domain (BET) family of proteins, primarily Bromodomain-containing protein 4 (BRD4). By hijacking the cell's own ubiquitin-proteasome system, GNE-987 offers a powerful therapeutic modality for cancers reliant on BET protein function, such as Acute Myeloid Leukemia (AML), T-cell Acute Lymphoblastic Leukemia (T-ALL), Neuroblastoma, and Glioblastoma.[1][2][3][4] This document provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Targeted Protein Degradation

GNE-987 operates as a molecular bridge, inducing proximity between its target protein and an E3 ubiquitin ligase.[3] Its structure consists of three key components:

-

A ligand that binds with high affinity to the bromodomains (BD1 and BD2) of BET proteins, particularly BRD4.[5][6]

-

A ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][7]

-

A flexible linker (a ten methylene (B1212753) spacer moiety) that connects the two ligands, optimizing the orientation for ternary complex formation.[5][6][8]

The primary mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation : GNE-987 simultaneously binds to a BET protein (e.g., BRD4) and the VHL E3 ligase, forming a stable ternary complex (BRD4-GNE-987-VHL).[7][9] The stability of this complex is crucial for efficient degradation.[9]

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BRD4.[6]

-

Proteasomal Recognition : The resulting poly-ubiquitinated BRD4 is recognized as a substrate for degradation by the 26S proteasome.[4]

-

Degradation and Recycling : The proteasome unfolds and proteolytically degrades BRD4 into small peptides. GNE-987 is then released and can bind to another BRD4 protein, acting catalytically to induce further degradation.[3][4]

This process preferentially degrades BRD4 over BRD2 and BRD3, though it does induce degradation of these other BET family members as well.[4][7]

Downstream Cellular and Signaling Consequences

The degradation of BRD4, a critical epigenetic "reader," disrupts key transcriptional programs essential for cancer cell survival and proliferation.[6] BRD4 normally binds to acetylated lysine residues on histones, particularly at super-enhancers (SEs), which are large clusters of enhancers that drive the expression of cell identity and oncogenes.[1][2]

Key downstream effects include:

-

Super-Enhancer Disruption : GNE-987 treatment leads to the global disruption of the super-enhancer landscape.[1][4] This results in the transcriptional suppression of numerous SE-associated oncogenes.[2]

-

Oncogene Downregulation : A primary consequence is the potent downregulation of the master oncogene c-MYC (or N-MYC in neuroblastoma).[3][4][5] Other critical oncogenes suppressed by GNE-987 in specific cancers include LYL1 in AML and LCK in T-ALL.[1][2][7]

-

Cell Cycle Arrest and Apoptosis : The loss of these key pro-proliferative and anti-apoptotic signals forces cancer cells to exit the cell cycle, typically arresting in the G1/S phase, and subsequently undergo programmed cell death (apoptosis).[1][4][7] This is often observed by an increase in cleaved PARP and Caspase-3 activation.[1][7]

-

Modulation of Signaling Pathways : Gene set enrichment analysis (GSEA) of cells treated with GNE-987 reveals significant changes in major signaling pathways, including the KRAS, p53, and NOTCH pathways, which are downstream of the transcriptional dysregulation.[1][7][10]

Quantitative Biological Activity

GNE-987 demonstrates exceptional potency in biochemical and cellular assays, with activity in the low nanomolar to picomolar range.

| Parameter | Target/Cell Line | Value (nM) | Reference(s) |

| Binding Affinity (IC₅₀) | BRD4 Bromodomain 1 (BD1) | 4.7 | [5][6] |

| BRD4 Bromodomain 2 (BD2) | 4.4 | [5][6] | |

| Degradation Potency (DC₅₀) | BRD4 in EOL-1 AML cells | 0.03 | [5][6][11] |

| Cell Viability (IC₅₀) | EOL-1 (AML) | 0.02 | [5][6] |

| HL-60 (AML) | 0.03 | [5][6] | |

| MYC Inhibition (IC₅₀) | MYC expression | 0.03 | [5][6] |

Key Experimental Protocols

The characterization of GNE-987 involves a suite of standard and advanced molecular biology techniques.

Western Blotting for Protein Degradation

-

Objective : To quantify the reduction in BET protein levels following GNE-987 treatment.

-

Methodology :

-

Cancer cell lines (e.g., NB4, Kasumi-1) are seeded and treated with a dose-response curve of GNE-987 (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified time (typically 4-24 hours).[7]

-

Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay to ensure equal loading.

-

20-30 µg of protein per lane is separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against BRD2, BRD3, BRD4, cleaved-PARP, and a loading control (e.g., GAPDH, β-actin).[7]

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective : To determine the effect of GNE-987 on cell cycle distribution.

-

Methodology :

-

Cells are treated with GNE-987 at various concentrations for 24 hours.[7]

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

After incubation in the dark for 30 minutes, the DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Objective : To map the genome-wide locations of BRD4 and histone marks (like H3K27ac) to identify super-enhancers and their disruption by GNE-987.

-

Methodology :

-

NB4 cells are treated with GNE-987 or DMSO for 6-24 hours.[1]

-

Protein-DNA complexes are cross-linked with formaldehyde.

-

Cells are lysed, and chromatin is sheared into 200-500 bp fragments by sonication.

-

Sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., BRD4, H3K27ac).

-

Antibody-protein-DNA complexes are captured using Protein A/G magnetic beads.

-

Cross-links are reversed, and the associated DNA is purified.

-

Sequencing libraries are prepared from the purified DNA and sequenced using a high-throughput sequencer.

-

Reads are aligned to the reference genome, and peaks are called to identify binding sites. Super-enhancers are identified by ranking H3K27ac signal intensity.

-

Conclusion

GNE-987 is a highly effective BRD4-targeting PROTAC that induces rapid and profound degradation of BET family proteins. Its mechanism of action leverages the cell's endogenous protein disposal machinery to eliminate a key epigenetic regulator of oncogenic transcription. By disrupting super-enhancer function and downregulating critical oncogenes like MYC, GNE-987 potently inhibits cancer cell proliferation and survival. The picomolar efficacy and catalytic mode of action make GNE-987 a compelling candidate for targeted cancer therapy, with demonstrated preclinical activity in various hematological and solid tumors.[1][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. The BET inhibitor GNE-987 effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GNE-987, 2417371-71-0 | BroadPharm [broadpharm.com]

- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 10. GNE-987 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. selleckchem.com [selleckchem.com]

GNE-987: A Technical Guide to a Potent BRD4 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-987 is a highly potent, small molecule degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, with a pronounced selectivity for Bromodomain-containing protein 4 (BRD4). As a Proteolysis Targeting Chimera (PROTAC), GNE-987 functions by inducing the proximity of BRD4 to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] This targeted protein degradation offers a powerful therapeutic strategy for various malignancies, including acute myeloid leukemia (AML), neuroblastoma, and osteosarcoma, where BRD4 is a key driver of oncogene expression.[1][3][4] This technical guide provides a comprehensive overview of GNE-987, including its mechanism of action, quantitative activity data, and detailed experimental protocols.

Mechanism of Action

GNE-987 is a heterobifunctional molecule composed of three key components: a ligand that binds to the bromodomains of BRD4, a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] This design allows GNE-987 to act as a molecular bridge, forming a ternary complex between BRD4 and the VHL E3 ligase machinery.[5] The formation of this complex facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows a single molecule of GNE-987 to induce the degradation of multiple BRD4 proteins, leading to a profound and sustained reduction in BRD4 levels within the cell.

Mechanism of GNE-987-mediated BRD4 degradation.

Quantitative Data Summary

GNE-987 exhibits potent activity in various cancer cell lines, with picomolar to low nanomolar efficacy in inducing BRD4 degradation and inhibiting cell viability. The following tables summarize the key quantitative data reported for GNE-987.

Table 1: In Vitro Degradation and Viability Data for GNE-987

| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference(s) |

| EOL-1 | Acute Myeloid Leukemia (AML) | 0.03 | 0.02 | [6] |

| HL-60 | Acute Myeloid Leukemia (AML) | - | 0.03 | [7] |

| NB4 | Acute Myeloid Leukemia (AML) | - | - | |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | - | - | [2] |

| MV4-11 | Acute Myeloid Leukemia (AML) | - | - | [2] |

| U87 | Glioblastoma | - | - | [3] |

| LN229 | Glioblastoma | - | - | [3] |

| U251 | Glioblastoma | - | - | [3] |

| A172 | Glioblastoma | - | - | [3] |

Table 2: Binding Affinity of GNE-987

| Target | IC50 (nM) | Reference(s) |

| BRD4 Bromodomain 1 (BD1) | 4.7 | [7][6] |

| BRD4 Bromodomain 2 (BD2) | 4.4 | [7][6] |

(S)-GNE-987, an epimer of GNE-987 that does not bind to VHL, retains binding to BRD4 BD1 (IC50 = 4 nM) and BD2 (IC50 = 3.9 nM) and serves as a negative control for degradation studies.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize GNE-987.

Cell Culture

-

Cell Lines: Human leukemia cell lines (EOL-1, HL-60, NB4, Kasumi-1, MV4-11), glioblastoma cell lines (U87, LN229, U251, A172), and other relevant cancer cell lines are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][3]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2][3]

Western Blotting for BRD4 Degradation

This protocol is used to assess the extent of BRD4 protein degradation following treatment with GNE-987.

Experimental workflow for Western blotting.

-

Cell Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with various concentrations of GNE-987 or vehicle (DMSO) for a specified time (e.g., 24 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software.

Cell Viability Assays (CCK8 or MTT)

These colorimetric assays are used to determine the effect of GNE-987 on cell proliferation and viability.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]

-

Compound Treatment: Treat cells with a serial dilution of GNE-987 for 24, 48, or 72 hours.[2][3]

-

Assay Procedure:

-

For CCK8 assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.[3]

-

For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[9]

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength (450 nm for CCK8, 570 nm for MTT) using a microplate reader. Calculate the IC50 values using a non-linear regression analysis.

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of GNE-987 in vivo.

-

Animal Models: Immunodeficient mice (e.g., BALB/c nude mice) are typically used.

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 U87 cells) into the flank of the mice.[3]

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer GNE-987 (e.g., intraperitoneally) at a specified dose and schedule (e.g., daily or every other day).[3][10]

-

Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, tumors and organs can be harvested for further analysis (e.g., immunohistochemistry for BRD4 levels).[3][10]

-

Formulation: GNE-987 for in vivo studies can be formulated in vehicles such as 5% Kolliphor® HS15 or a mixture of DMSO, PEG300, Tween-80, and saline.[3]

Downstream Signaling Effects of BRD4 Degradation

Degradation of BRD4 by GNE-987 leads to the downregulation of key oncogenes and cell cycle regulators, ultimately resulting in anti-tumor effects.

Downstream effects of GNE-987-induced BRD4 degradation.

Conclusion

GNE-987 is a potent and effective BRD4 degrader with significant potential for the treatment of various cancers. Its catalytic mechanism of action and high potency make it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Interaction of GNE-987 and the VHL E3 Ligase

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-987 is a heterobifunctional degrader molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4.[1] BRD4 is a critical epigenetic reader involved in regulating the transcription of key oncogenes, making it a compelling target in cancer therapy.[1][2] Unlike traditional inhibitors that merely block a protein's function, GNE-987 eliminates the target protein entirely. It achieves this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1][3] The core of its mechanism involves recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to the BRD4 protein, initiating a cascade that leads to BRD4's destruction.[1][3][4] This guide provides a detailed technical overview of the GNE-987 and VHL E3 ligase interaction, including quantitative data, experimental methodologies, and visual representations of the underlying processes.

Core Mechanism: Ternary Complex Formation

GNE-987 is a chimeric molecule composed of three key parts: a ligand that binds to the bromodomains of BRD4, a ligand that binds to the VHL E3 ligase, and a chemical linker connecting the two.[1][3][5] The mechanism of action is predicated on the formation of a stable ternary complex between GNE-987, the BRD4 target protein, and the VHL E3 ligase complex.[3][6]

The VHL E3 ligase complex is a multi-subunit assembly that includes the VHL protein (the substrate recognition component), Elongins B and C, Cullin 2 (CUL2), and Rbx1.[7][8] In its natural role, this complex identifies specific proteins, such as the hypoxia-inducible factor-1α (HIF-1α) under normal oxygen conditions, for ubiquitination.[7][9]

GNE-987 hijacks this function. By simultaneously binding to both BRD4 and VHL, it brings the E3 ligase into close proximity with BRD4, a protein it would not normally interact with.[3] This induced proximity allows the E2 ubiquitin-conjugating enzyme associated with the VHL complex to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4.[10] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BRD4 protein.[3][4] This process is catalytic, as a single molecule of GNE-987 can induce the degradation of multiple BRD4 molecules.

Quantitative Data Presentation

The efficacy of GNE-987 is defined by its binding affinity to its targets and its efficiency in inducing protein degradation. The following tables summarize the key quantitative metrics reported for GNE-987.

Table 1: Binding Affinity and Cellular Activity of GNE-987

| Parameter | Target/Cell Line | Value (nM) | Reference(s) |

| IC₅₀ | BRD4 (BD1) | 4.7 | [1][5] |

| IC₅₀ | BRD4 (BD2) | 4.4 | [1][5] |

| DC₅₀ | BRD4 Degradation (EOL-1 AML cells) | 0.03 | [1][5] |

| IC₅₀ | Cell Viability (EOL-1 cells) | 0.02 | [1] |

| IC₅₀ | Cell Viability (HL-60 cells) | 0.03 | [1] |

| IC₅₀ | MYC Expression (EOL-1 cells) | 0.03 | [1] |

Note: The (S)-GNE-987 epimer, which abrogates VHL binding, retains similar binding affinity to BRD4 bromodomains (IC₅₀ of 4.0 nM for BD1 and 3.9 nM for BD2) but does not degrade the BRD4 protein, highlighting the critical role of VHL recruitment.[11]

Table 2: Ternary Complex Stability (GNE-987:BRD4:VHL)

| Complex | Method | Half-life (t₁/₂) | Reference(s) |

| BRD4B1 Ternary Complex | SPR | 3920 ± 159 seconds | [3][12] |

| BRD4B2 Ternary Complex | SPR | 39 ± 5 seconds | [3][12] |

Note: Surface Plasmon Resonance (SPR) data indicates that the ternary complex formed with the first bromodomain (BD1) of BRD4 is significantly more stable than the one formed with the second bromodomain (BD2).[3]

Experimental Protocols

The characterization of PROTACs like GNE-987 relies on a suite of biochemical, biophysical, and cellular assays. Below are detailed methodologies for key experiments.

This assay directly measures the reduction of target protein levels within cells following treatment with the degrader.

-

Cell Culture and Treatment:

-

Seed acute myeloid leukemia (AML) cell lines (e.g., HL-60, MV4-11) or other relevant cells in 12-well plates.[4][13]

-

Allow cells to adhere and grow to an appropriate confluency.

-

Treat the cells with a range of concentrations of GNE-987 (e.g., 0.1 nM to 100 nM) for a specified duration, typically between 8 to 24 hours.[4][13]

-

To confirm proteasome-dependent degradation, include a control group co-treated with GNE-987 and a proteasome inhibitor like MG132 (typically 10 µM).[4][10]

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blot Analysis:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-α-Tubulin or anti-GAPDH) overnight at 4°C.[4][13]

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]

-

-

Quantification:

-

Measure the band intensity for the target protein and the loading control using software like ImageJ or LI-COR Image Studio.[13]

-

Normalize the target protein signal to the loading control signal.

-

Plot the normalized protein levels against the GNE-987 concentration to determine the DC₅₀ value (the concentration at which 50% of the protein is degraded).[13]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a biophysical assay used to detect the formation of the ternary complex in solution.

-

Principle: The assay uses two antibodies, each labeled with a specific fluorophore: a donor (e.g., Terbium cryptate, Tb) and an acceptor (e.g., Alexa Fluor 488, AF488).[14] One antibody detects the tagged target protein (e.g., GST-BRD4), and the other detects the tagged E3 ligase (e.g., His-VHL). When the PROTAC brings the two proteins into close proximity (<10 nm), energy is transferred from the excited donor to the acceptor, producing a FRET signal that can be measured.[14]

-

Protocol Outline:

-

Reagents: Purified, tagged proteins (e.g., GST-BRD2(BD1), His-CRBN(DDB1) as an example system), Tb-labeled anti-tag antibody (e.g., anti-GST), and a dye-labeled anti-tag antibody (e.g., anti-His).[14] A serial dilution of the PROTAC (GNE-987) is also required.

-

Reaction Setup: In a microtiter plate (e.g., 384-well), combine the target protein, the E3 ligase complex, and the serially diluted GNE-987.[14][15]

-

Incubation: Incubate the mixture for a defined period (e.g., 60-180 minutes) to allow for complex formation.[14][16]

-

Detection: Add the donor and acceptor antibody reagents.

-

Measurement: Read the plate on a TR-FRET-capable microplate reader, measuring emissions at both the donor and acceptor wavelengths. The TR-FRET ratio (Acceptor/Donor) is calculated and plotted against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-mediated complex formation, where the signal decreases at very high concentrations due to the "hook effect".[3]

-

Conclusion

GNE-987 represents a highly potent and effective BRD4-degrading PROTAC. Its mechanism is entirely dependent on its ability to form a productive ternary complex with BRD4 and the VHL E3 ligase. Quantitative biochemical and cellular data demonstrate that GNE-987 binds its targets with high affinity and induces BRD4 degradation at picomolar concentrations.[1][5] The stability of the ternary complex, particularly with the BD1 domain of BRD4, appears to be a key determinant of its high degradation efficiency.[3] The experimental protocols outlined in this guide are fundamental to the discovery and characterization of such molecules, enabling researchers to quantify target engagement, complex formation, and cellular degradation. The successful recruitment of the VHL E3 ligase by GNE-987 provides a powerful example of the therapeutic potential of targeted protein degradation.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. portlandpress.com [portlandpress.com]

- 9. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

GNE-987: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of GNE-987, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) family proteins. This document details the mechanism of action, key experimental data, and methodologies employed in its preclinical evaluation.

Introduction

GNE-987 is a heterobifunctional small molecule, known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of BET proteins, which are critical regulators of gene transcription and are implicated in various cancers.[1][2][3] GNE-987 is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), connected by a chemical linker.[4][5] This dual binding facilitates the formation of a ternary complex between the BET protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[2][6]

Mechanism of Action

GNE-987 operates through the ubiquitin-proteasome system to selectively eliminate BET proteins. The process begins with the simultaneous binding of GNE-987 to a BET protein and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single molecule of GNE-987 to induce the degradation of multiple BET protein molecules.

Quantitative Data

The following tables summarize the key quantitative data for GNE-987 from various preclinical studies.

Table 1: In Vitro Binding Affinity and Degradation Potency

| Parameter | Target | Cell Line | Value | Reference(s) |

| IC50 | BRD4 (BD1) | - | 4.7 nM | [4] |

| IC50 | BRD4 (BD2) | - | 4.4 nM | [4] |

| DC50 | BRD4 | EOL-1 (AML) | 0.03 nM | [4] |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 | Reference(s) |

| EOL-1 | Acute Myeloid Leukemia (AML) | 0.02 nM | [4] |

| HL-60 | Acute Myeloid Leukemia (AML) | 0.03 nM | [4] |

| U2OS | Osteosarcoma | 6.84 nM | [7] |

| HOS | Osteosarcoma | 2.46 nM | [7] |

| MG-63 | Osteosarcoma | 5.78 nM | [7] |

| 143B | Osteosarcoma | 7.71 nM | [7] |

Table 3: In Vitro MYC Expression Inhibition

| Cell Line | Cancer Type | IC50 | Reference(s) |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.03 nM | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of GNE-987 are provided below. These protocols are synthesized from multiple sources and represent a general approach that may require optimization for specific experimental conditions.

Western Blotting for BET Protein Degradation

This protocol is used to determine the extent of BET protein degradation following treatment with GNE-987.

-

Cell Culture and Treatment: Plate cancer cells (e.g., EOL-1, HL-60) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of GNE-987 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (e.g., CCK8)

This assay measures the effect of GNE-987 on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.[3]

-

Compound Treatment: Treat the cells with a serial dilution of GNE-987 or DMSO for 48-72 hours.

-

Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of GNE-987 on cell cycle progression.

-

Cell Treatment and Harvesting: Treat cells with GNE-987 or DMSO for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis by GNE-987.

-

Cell Treatment and Harvesting: Treat cells with GNE-987 or DMSO. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of GNE-987 in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer GNE-987 or vehicle control to the mice via a suitable route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by GNE-987 and a typical experimental workflow for its evaluation.

Conclusion

GNE-987 is a highly potent BET protein degrader with significant anti-cancer activity demonstrated in a range of preclinical models. Its ability to induce rapid and sustained degradation of BET proteins at picomolar to nanomolar concentrations highlights the promise of PROTAC technology in cancer therapy. Further investigation, including its development as a payload for antibody-drug conjugates, is underway to enhance its therapeutic potential and pharmacokinetic properties.[6][8] This technical guide provides a foundational understanding of GNE-987 for researchers and drug development professionals interested in this novel therapeutic modality.

References

- 1. Antibody Conjugation of a Chimeric BET Degrader Enables in vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GNE-987 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

GNE-987: A Technical Guide to a Potent BRD4 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-987, a highly potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. GNE-987 represents a significant advancement in the field of targeted protein degradation, offering potential therapeutic applications in oncology and other areas where BET protein activity is implicated.

Chemical Structure and Properties

GNE-987 is a chimeric molecule that functions by simultaneously binding to BRD4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1] The structure of GNE-987 consists of a potent BET inhibitor, a VHL-binding ligand, and a flexible linker that optimally positions the two proteins for ubiquitination.[2][3]

Table 1: Physicochemical Properties of GNE-987

| Property | Value | Reference |

| Molecular Formula | C₅₆H₆₇F₂N₉O₈S₂ | [3] |

| Molecular Weight | 1096.31 g/mol | [3] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action

GNE-987 operates through the PROTAC mechanism to induce the degradation of BRD4. This process involves the formation of a ternary complex between GNE-987, the target protein (BRD4), and an E3 ubiquitin ligase (VHL). The VHL E3 ligase then polyubiquitinates BRD4, targeting it for destruction by the 26S proteasome. This targeted degradation leads to a rapid and sustained depletion of BRD4 levels within the cell.[1]

Caption: GNE-987 mediated degradation of BRD4 via the ubiquitin-proteasome system.

Biological Activity

GNE-987 demonstrates potent and selective degradation of BRD4, leading to significant anti-proliferative effects in various cancer cell lines.

Table 2: In Vitro Activity of GNE-987

| Parameter | Cell Line | Value (nM) | Reference |

| BRD4 BD1 IC₅₀ | - | 4.7 | [3][5] |

| BRD4 BD2 IC₅₀ | - | 4.4 | [3][5] |

| BRD4 Degradation DC₅₀ | EOL-1 (AML) | 0.03 | [3][6] |

| Cell Viability IC₅₀ | EOL-1 (AML) | 0.02 | [5][6] |

| Cell Viability IC₅₀ | HL-60 (AML) | 0.03 | [5][6] |

| MYC Expression IC₅₀ | - | 0.03 | [6] |

Experimental Protocols

Western Blotting for BRD4 Degradation

This protocol outlines the steps to assess the degradation of BRD4 in cells treated with GNE-987.

Materials:

-

Cell culture reagents

-

GNE-987 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of GNE-987 (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleck.co.jp [selleck.co.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]

GNE-987: A Comprehensive Technical Guide to Target Protein Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-987 is a potent and selective heterobifunctional degrader that targets Bromodomain-containing protein 4 (BRD4) for proteasomal degradation.[1][2] As a Proteolysis Targeting Chimera (PROTAC), GNE-987 functions by simultaneously binding to BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of BRD4.[1][2] This technical guide provides a detailed overview of the binding affinity of GNE-987 for its target proteins, the experimental protocols used to determine these interactions, and the associated signaling pathways.

Quantitative Binding Affinity and Degradation Data

The binding affinity and degradation efficacy of GNE-987 have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Target | Value (nM) | Assay Type | Reference |

| IC50 | BRD4 Bromodomain 1 (BD1) | 4.7 | Biochemical Assay | [1] |

| IC50 | BRD4 Bromodomain 2 (BD2) | 4.4 | Biochemical Assay | [1] |

| DC50 | BRD4 Degradation | 0.03 | EOL-1 AML Cell Line | [1][2] |

| IC50 | Cell Viability (EOL-1) | 0.02 | Cellular Assay | [2] |

| IC50 | Cell Viability (HL-60) | 0.03 | Cellular Assay | [2] |

| IC50 | MYC Expression Inhibition | 0.03 | Cellular Assay | [2] |

Table 1: Summary of GNE-987 In Vitro Activity.

Mechanism of Action: PROTAC-Mediated Degradation

GNE-987 leverages the ubiquitin-proteasome system to achieve targeted degradation of BRD4. This process involves the formation of a ternary complex between GNE-987, the BRD4 protein, and the VHL E3 ubiquitin ligase. This proximity, induced by GNE-987, facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for recognition and degradation by the proteasome.

Signaling Pathways

BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, including MYC. By degrading BRD4, GNE-987 effectively downregulates the expression of these target genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding

This protocol describes a competitive binding assay to determine the IC50 of GNE-987 for the bromodomains of BRD4.

Materials:

-

Recombinant human BRD4 BD1 (or BD2) protein

-

Biotinylated JQ1 (as a tracer)

-

Europium-labeled Streptavidin (donor)

-

APC-labeled anti-tag antibody specific to the BRD4 protein construct (acceptor)

-

GNE-987

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume black plates

Procedure:

-

Prepare a serial dilution of GNE-987 in Assay Buffer.

-

In a 384-well plate, add the BRD4 protein, biotinylated JQ1 tracer, and APC-labeled antibody.

-

Add the serially diluted GNE-987 or vehicle control (DMSO) to the wells.

-

Add the Europium-labeled Streptavidin to all wells to initiate the FRET reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a pulsed excitation (e.g., 320 nm).

-

Calculate the TR-FRET ratio (Acceptor/Donor) and plot the values against the logarithm of the GNE-987 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Degradation Assay (DC50 Determination) by Western Blot

This protocol outlines the determination of the half-maximal degradation concentration (DC50) of GNE-987 in a relevant cell line.

Materials:

-

EOL-1 AML cell line

-

Cell culture medium and supplements

-

GNE-987

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Seed EOL-1 cells in a multi-well plate and allow them to acclimate.

-

Treat the cells with a serial dilution of GNE-987 or DMSO for a specified time (e.g., 18-24 hours).

-

Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).

-

Quantify the band intensities and normalize the BRD4 signal to the loading control.

-

Plot the percentage of remaining BRD4 protein against the logarithm of the GNE-987 concentration and determine the DC50 value.

Conclusion

GNE-987 is a highly potent BRD4 degrader with low nanomolar binding affinity to both bromodomains of BRD4 and picomolar efficacy in inducing BRD4 degradation in cancer cell lines. Its mechanism of action, involving the recruitment of the VHL E3 ligase to BRD4, leads to the effective downregulation of oncogenic signaling pathways. The provided experimental protocols offer a framework for the characterization of GNE-987 and other similar PROTAC molecules.

References

Downstream Effects of GNE-987 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream cellular and molecular effects of GNE-987, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) proteins. GNE-987 is a Proteolysis Targeting Chimera (PROTAC) that orchestrates the ubiquitination and subsequent proteasomal degradation of BET proteins, primarily BRD4, leading to significant anti-tumor activity in various cancer models. This document outlines the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

GNE-987 is a heterobifunctional molecule designed to simultaneously bind to a target protein and an E3 ubiquitin ligase.[1] Specifically, it consists of a ligand that binds to the bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, and BRD4) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein and its subsequent degradation by the 26S proteasome.[1][4] The degradation of BRD4, a key epigenetic reader that regulates the transcription of critical oncogenes, is the primary driver of GNE-987's anti-cancer effects.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. The BET inhibitor GNE-987 effectively induces anti-cancer effects in T-cell acute lymphoblastic leukemia by targeting enhancer regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

GNE-987 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite advances in treatment, the prognosis for many AML patients remains poor, necessitating the development of novel therapeutic strategies.[1] One promising avenue of research involves targeting epigenetic regulators, such as the Bromodomain and Extra-Terminal (BET) family of proteins.[2] GNE-987 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins, and has demonstrated significant anti-tumor activity in preclinical models of AML.[1][2] This technical guide provides an in-depth overview of the current understanding of GNE-987's mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects in AML.

Mechanism of Action

GNE-987 is a heterobifunctional molecule that simultaneously binds to a BET protein (specifically BRD2, BRD3, and BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1][3] By degrading BET proteins, GNE-987 disrupts the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis.[1][2]

A key aspect of GNE-987's activity in AML is its ability to target super-enhancers, which are clusters of regulatory elements that drive the expression of key oncogenes.[1][2] In AML, the super-enhancer-associated gene LYL1 (lymphoblastic leukemia 1) has been identified as a critical target of GNE-987.[1] Degradation of BRD4 by GNE-987 leads to the downregulation of LYL1 and other oncogenes, contributing to the observed anti-leukemic effects.[1]

Gene set enrichment analysis (GSEA) of AML cells treated with GNE-987 revealed enrichment in apoptosis, KRAS, and p53 signaling pathways, suggesting a multi-faceted mechanism of action.[1]

Preclinical Efficacy

In Vitro Studies

GNE-987 has demonstrated potent cytotoxic effects in various AML cell lines.[1] The half-maximal inhibitory concentration (IC50) values for GNE-987 are in the nanomolar range, indicating high potency.[1]

| Cell Line | IC50 (nM)[1] |

| NB4 | 2.5 |

| Kasumi-1 | 3.2 |

| HL-60 | 4.1 |

| MV4-11 | 1.8 |

Treatment of AML cell lines with GNE-987 leads to a dose-dependent increase in apoptosis and cell cycle arrest at the G1 phase.[1] Furthermore, GNE-987 is more potent than other BET inhibitors, such as JQ1 and ARV-825, in inducing BET protein degradation.[1]

In Vivo Studies

In a xenograft model of AML, GNE-987 significantly reduced the infiltration of leukemia cells into the liver and spleen and prolonged the survival of the mice.[1] Immunohistochemical analysis of tumors from GNE-987-treated mice showed decreased levels of BRD4 and the proliferation marker Ki67, along with an increase in the apoptosis marker cleaved-caspase 3.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the effects of GNE-987 in AML, based on available information.[1]

Cell Culture

Human AML cell lines (NB4, Kasumi-1, HL-60, MV4-11) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

Western Blotting

-

Objective: To detect the levels of specific proteins in AML cells following treatment with GNE-987.

-

Procedure:

-

AML cells were treated with various concentrations of GNE-987 for 24 hours.[1]

-

Cells were lysed and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, and PARP.[1]

-

After washing, the membrane was incubated with a secondary antibody.

-

Protein bands were visualized using a chemiluminescence detection system.[1]

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Objective: To analyze the effects of GNE-987 on the cell cycle and apoptosis of AML cells.

-

Procedure:

-

AML cells were treated with GNE-987 for 24 hours.[1]

-

For cell cycle analysis, cells were fixed and stained with propidium (B1200493) iodide (PI).[1]

-

For apoptosis analysis, cells were stained with an Annexin V-FITC and PI apoptosis detection kit.[1]

-

Data was acquired using a Beckman Gallios™ Flow Cytometer and analyzed.[1]

-

RNA-Sequencing (RNA-Seq)

-

Objective: To identify changes in gene expression in AML cells following GNE-987 treatment.

-

Procedure:

-

NB4 cells were treated with GNE-987.[1]

-

Total RNA was extracted and its quality was assessed.

-

RNA sequencing was performed by Novogene Bioinformatics Technology Co., Ltd.[1]

-

Data analysis involved mapping reads using HISAT and quantifying gene expression. Differential gene expression was determined using DESeq2.[1]

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

-

Objective: To identify the genomic regions where specific proteins (like H3K27ac) are bound, to map super-enhancers.

-

Procedure:

-

NB4 cells were treated with GNE-987.[1]

-

Chromatin was cross-linked, sonicated, and immunoprecipitated with an antibody against H3K27ac.[1]

-

The immunoprecipitated DNA was purified and sequenced.

-

Data analysis was performed to identify regions of enrichment, which correspond to active enhancers and super-enhancers.[1]

-

References

- 1. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

GNE-987 in Glioblastoma Research: A Technical Guide

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults and is also a relatively common brain tumor among children.[1][2] The prognosis for patients with GBM is often poor, underscoring the urgent need for novel therapeutic strategies.[3][4] One promising avenue of research involves targeting epigenetic regulators, such as the Bromodomain and Extra-Terminal (BET) family of proteins. Among these, BRD4 is frequently overexpressed in GBM and its elevated expression is negatively correlated with patient prognosis.[1][2]

This technical guide explores the application of GNE-987, a novel BRD4-targeting agent, in glioblastoma research. GNE-987 is not a traditional inhibitor but a Proteolysis Targeting Chimera (PROTAC), a technology designed to harness the cell's own machinery to eliminate specific proteins.

GNE-987: A PROTAC-Based BRD4 Degrader

GNE-987 is a heterobifunctional molecule engineered to induce the degradation of BET proteins.[5] It is composed of three key parts: a ligand that binds to the BET bromodomains (based on the well-known BET inhibitor JQ1), a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[1][6] This design allows GNE-987 to act as a bridge, bringing BRD4 into proximity with the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][6][7] This mechanism of targeted protein degradation offers potential advantages over simple inhibition, including increased potency and a more durable effect.[6][7]

Caption: Mechanism of GNE-987-mediated BRD4 degradation via the ubiquitin-proteasome system.

Impact on Glioblastoma Cell Signaling and Function

Research has demonstrated that GNE-987 exerts significant anti-tumor effects in glioblastoma models through the degradation of BRD4, which in turn modulates key oncogenic signaling pathways.[1][2]

Downregulation of c-Myc and S100A16

BRD4 is a critical transcriptional coactivator, and its degradation by GNE-987 leads to the suppression of key downstream targets. Two notable targets in GBM are the oncogene c-Myc and S100A16.[1][2]

-

c-Myc: A well-established oncogene, c-Myc drives cellular proliferation, growth, and apoptosis.[1] GNE-987 treatment significantly reduces c-Myc protein levels in GBM cells.[1][2]

-

S100A16: By combining Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27 acetylation (a marker of active enhancers and promoters) with RNA sequencing (RNA-seq), studies have shown that GNE-987 disrupts H3K27Ac at specific gene loci.[1][2] This leads to the transcriptional downregulation of genes like S100A16, which has been identified as a factor in GBM growth.[1][2]

Caption: GNE-987 signaling cascade in glioblastoma.

In Vitro Anti-Tumor Activity

In vitro experiments using glioblastoma cell lines have consistently shown that GNE-987 possesses potent anti-cancer properties.[1][2]

-

Inhibition of Proliferation: GNE-987 significantly inhibits the proliferation and viability of GBM cells in a dose-dependent manner.[1]

-

Cell Cycle Arrest: Treatment with GNE-987 leads to cell cycle arrest, with an increased proportion of cells in the G2 phase.[1] This is accompanied by a decrease in the mRNA levels of cell cycle-related genes like cyclin B and cdc2.[1]

-

Induction of Apoptosis: The compound effectively induces programmed cell death (apoptosis) in GBM cells, as evidenced by flow cytometry and increased levels of cleaved-PARP, a key apoptosis marker.[1]

Table 1: Summary of GNE-987 In Vitro Effects on Glioblastoma Cells

| Assay Type | Endpoint Measured | Result | Reference |

| CCK8 Assay | Cell Viability/Proliferation | Significant inhibition | [1] |

| Colony Formation | Clonogenic Survival | Inhibition in a dose-dependent manner | [1] |

| Flow Cytometry | Cell Cycle Distribution | G2 phase arrest | [1] |

| RT-qPCR | Gene Expression | Decreased mRNA levels of cyclinB, cdc2 | [1] |

| Flow Cytometry | Apoptosis | Increased apoptotic cell population | [1] |

| Western Blot | Protein Expression | Increased cleaved-PARP, Decreased BRD4, c-Myc | [1] |

In Vivo Efficacy in Glioblastoma Models

The anti-tumor effects of GNE-987 observed in vitro have been successfully translated into in vivo settings using xenograft models, where human GBM cells are implanted into immunocompromised mice.[1][2]

-

Tumor Growth Inhibition: Systemic administration of GNE-987 significantly inhibits the growth of GBM tumors in vivo.[1][2]

-

Reduced Proliferation: Immunohistochemical staining of tumor tissues from treated animals shows a marked decrease in the expression of Ki67, a protein that serves as a marker for cell proliferation.[1][2]

Table 2: Summary of GNE-987 In Vivo Efficacy in Glioblastoma Xenograft Model

| Model | Treatment | Endpoint | Result | Reference |

| GBM Xenograft | GNE-987 | Tumor Volume | Significant reduction compared to control | [1] |

| GBM Xenograft | GNE-987 | Ki67 Staining | Decreased percentage of Ki67-positive cells | [1] |

Detailed Experimental Protocols

This section provides an overview of the key methodologies used to evaluate GNE-987's efficacy in glioblastoma research, based on published studies.[1][2]

Caption: Integrated workflow for preclinical evaluation of GNE-987 in glioblastoma.

Cell Culture and Reagents

-

Cell Lines: Human glioblastoma cell lines (e.g., U87, A172) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound: GNE-987 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture media to the desired final concentrations for experiments. A vehicle control (DMSO) is used in all experiments.

Cell Viability Assay (CCK8)

-

GBM cells are seeded into 96-well plates at a density of approximately 5,000 cells per well.

-

After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of GNE-987 or vehicle control.

-

Following a 48-hour treatment period, 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well.

-

The plates are incubated for an additional 1-2 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader to determine cell viability relative to the control group.

Flow Cytometry for Cell Cycle and Apoptosis

-

Cell Cycle:

-

Cells are treated with GNE-987 for 48 hours.

-

Cells are harvested, washed with cold phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) overnight at 4°C.

-

After fixation, cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

The DNA content is analyzed using a flow cytometer to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

-

Apoptosis:

-

Cells are treated with GNE-987 for 48 hours.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in a binding buffer and stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions.

-

The stained cells are immediately analyzed by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

-

Western Blot Analysis

-

GBM cells are treated with GNE-987 for the desired time and concentrations.

-

Total protein is extracted from the cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., BRD4, c-Myc, cleaved-PARP, β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Athymic nude mice (4-6 weeks old) are used for the study.

-

Human GBM cells (e.g., 5 x 10⁶ cells) are suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Mice are randomized into treatment and control groups.

-

The treatment group receives intraperitoneal injections of GNE-987 (e.g., at a specified mg/kg dose) on a defined schedule (e.g., every other day), while the control group receives vehicle injections.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²)/2.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis like immunohistochemistry (IHC) for Ki67.

Conclusion and Future Outlook

GNE-987 represents a promising therapeutic strategy for glioblastoma by effectively inducing the degradation of the epigenetic reader BRD4.[1] Its mechanism of action leads to the suppression of critical oncogenic drivers like c-Myc and disrupts the transcriptional landscape of GBM cells.[1][2] The potent anti-proliferative, cell cycle arrest, and pro-apoptotic effects demonstrated in both in vitro and in vivo models highlight its potential for clinical development.[1][2]

Future research should focus on several key areas:

-

Clinical Trials: The preclinical data strongly support the advancement of GNE-987 or similar BRD4-degrading PROTACs into clinical trials for patients with recurrent or newly diagnosed glioblastoma.[8]

-

Combination Therapies: Investigating GNE-987 in combination with standard-of-care treatments for GBM, such as radiation and temozolomide, could reveal synergistic effects and overcome resistance mechanisms.

-

Blood-Brain Barrier Penetration: A critical factor for any CNS-targeted drug is its ability to cross the blood-brain barrier. Detailed pharmacokinetic and pharmacodynamic studies are essential to confirm adequate brain exposure of GNE-987.

-

Biomarker Development: Identifying predictive biomarkers, potentially related to BRD4 expression levels or the status of the VHL E3 ligase, could help select patients most likely to respond to GNE-987 therapy.

References

- 1. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immunitybio.com [immunitybio.com]

- 4. barrowneuro.org [barrowneuro.org]

- 5. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. braintumor.org [braintumor.org]

GNE-987: A Novel Degrader Targeting Super-Enhancers in Neuroblastoma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of GNE-987 in neuroblastoma studies. GNE-987 is a novel, potent, and specific small molecule that operates as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of the bromodomain and extraterminal (BET) family of proteins, with a particular emphasis on BRD4.[1][2] This document details the mechanism of action of GNE-987, its effects on neuroblastoma cells both in vitro and in vivo, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

GNE-987 is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase.[1] Specifically, it contains a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a potent inhibitor that binds to the bromodomains of BET proteins, including BRD2, BRD3, and BRD4.[1][2] This ternary complex formation facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1] In neuroblastoma, the degradation of BRD4 is of particular significance. BRD4 is a key reader of epigenetic marks and plays a critical role in the transcriptional regulation of genes by binding to acetylated histones at super-enhancers (SEs).[1][3] These SEs are large clusters of enhancers that drive the expression of key oncogenes, including MYC, which is a major driver of neuroblastoma tumorigenesis.[1][3] By inducing the degradation of BRD4, GNE-987 effectively disrupts the SE-mediated transcriptional amplification of oncogenes, leading to the suppression of tumor growth.[3][4]

In Vitro and In Vivo Efficacy in Neuroblastoma

Studies have demonstrated that GNE-987 exhibits potent anti-cancer effects in neuroblastoma cell lines and in a xenograft mouse model.[1][3][4]

In Vitro Studies

In neuroblastoma cell lines, GNE-987 has been shown to:

-

Inhibit Cell Proliferation and Survival: Treatment with nanomolar concentrations of GNE-987 markedly diminishes the proliferation and survival of neuroblastoma cells.[1][3][4]

-

Induce Apoptosis: GNE-987 significantly induces programmed cell death in neuroblastoma cells.[1][3][4]

-

Cause Cell Cycle Arrest: The compound leads to cell cycle arrest at the G1/S phase, thereby halting cell division.[1][3][4]

-

Downregulate MYC Expression: Consistent with its mechanism of action, GNE-987 leads to a significant downregulation of hallmark genes associated with MYC.[1][3][4]

-

Identify Novel Targets: A study identified FAM163A as a novel candidate oncogenic transcript that is abnormally transcribed by super-enhancers and is implicated in neuroblastoma development.[3][4]

Quantitative Data from In Vitro Studies

| Cell Line | IC50 (nM) | Reference |

| EOL-1 (AML) | 0.02 | [2] |

| HL-60 (AML) | 0.03 | [2] |

Note: Specific IC50 values for neuroblastoma cell lines were not detailed in the provided search results, but the anti-proliferative effects were observed at nanomolar concentrations.[1][3][4]

In Vivo Studies

In a neuroblastoma xenograft mouse model, administration of GNE-987 at a dose of 0.25 mg/kg resulted in a marked decrease in tumor size with minimal toxicity.[1][3][4] This in vivo efficacy was accompanied by BRD4 protein degradation similar to that observed in vitro.[1][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of GNE-987 in neuroblastoma.

Cell Culture and Proliferation Assays

-

Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly, IMR-32, and SH-SY5Y).

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Proliferation Assay (CCK-8):

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, cells are treated with various concentrations of GNE-987 or DMSO as a control.

-

Following a 48-hour incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for an additional 2 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader to determine cell viability.

-

Western Blotting

-

Neuroblastoma cells are treated with GNE-987 for the desired time and concentration.

-

Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against BRD4, MYC, and GAPDH (as a loading control) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle Analysis:

-

Cells are treated with GNE-987 for 24 hours.

-

Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.

-

Fixed cells are washed and resuspended in PBS containing RNase A and propidium (B1200493) iodide (PI).

-

The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Cells are treated with GNE-987 for 48 hours.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

The percentage of apoptotic cells is determined by flow cytometry.

-

In Vivo Xenograft Model

-

Animal Model: Nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: 5 x 10^6 neuroblastoma cells are subcutaneously injected into the flank of each mouse.

-

Treatment: When tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal injections of GNE-987 (0.25 mg/kg) daily, while the control group receives vehicle control.

-

Tumor Measurement: Tumor volume is measured every few days using calipers and calculated using the formula: (length × width^2) / 2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis, including Western blotting and immunohistochemistry.

Conclusion

GNE-987 represents a promising therapeutic strategy for neuroblastoma by targeting the fundamental mechanism of oncogene transcription driven by super-enhancers.[3][4] Its ability to induce the degradation of BRD4 leads to potent anti-tumor effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo.[1][3][4] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the potential of GNE-987 and other BET degraders in the context of neuroblastoma and other cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel agent.

References

- 1. BRD4 inhibitor GNE987 exerts anti-cancer effects by targeting super-enhancers in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]